molecular formula C7H4BrFN2 B3026945 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-99-3

6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3026945
CAS No.: 1190321-99-3
M. Wt: 215.02
InChI Key: VJXFQZOLFOEPAN-UHFFFAOYSA-N
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Description

6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

The compound 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, along with its derivatives, has been extensively studied for its potential in synthesizing various complex organic compounds. Researchers have explored concise and efficient synthesis methods, such as the preparation from 1H-pyrrolo[2,3-b]pyridine N-oxide, using techniques like regioselective fluorination through the Balz-Schiemann reaction or lithium-halogen exchange (Thibault, L’Heureux, Bhide, & Ruel, 2003). Additionally, the functionalization of this compound, particularly targeting agrochemicals or functional materials, has been a subject of research. This includes the introduction of amino groups and subsequent conversion to podant-type compounds or polymerization for various applications (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Applications in Organic Chemistry and Material Science

This compound derivatives have been used in the development of new materials and chemicals. This includes the synthesis of fluorescent chemosensors for Fe3+/Fe2+ sensitivity, illustrating its potential in biological and chemical sensing applications (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018). The compound's utility extends to creating new types of ligands for metal complexes, contributing to advancements in coordination chemistry and potential applications in catalysis and materials science (Benhamou, Jaafar, Thibon, Lachkar, & Mandon, 2011).

Medical and Pharmaceutical Research

In the medical field, the compound has been used in the development of radiotracers for PET imaging. For example, [18 F]MK-6240, synthesized using derivatives of this compound, is a selective tracer for neurofibrillary tangles in Alzheimer's disease imaging (Hopewell, Ross, Kostikov, Pascoal, Alberti, Lacatus-Samoila, Soucy, Bennacef, Kobayashi, Kang, Rosa-Neto, & Massarweh, 2019). Additionally, derivatives of this compound have shown potential as inhibitors for various enzymes and receptors, indicating their utility in drug development for diseases like cancer and neurological disorders (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013).

Future Directions

Compounds with a similar structure to 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine have been reported to have potent activities against FGFR1, 2, and 3 . This suggests that this compound and its derivatives could be further explored for their potential in cancer therapy.

Properties

IUPAC Name

6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXFQZOLFOEPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266870
Record name 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-99-3
Record name 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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